Indanthren Corinth RK

Description

Indanthren Corinth RK is an antiviral compound identified by CAS numbers 5352092 and 5351878 . It is classified as "drug sensitive," indicating its efficacy in targeted therapeutic applications, particularly in antiviral contexts .

Properties

CAS No. |

4003-36-5 |

|---|---|

Molecular Formula |

C35H20N2O5 |

Molecular Weight |

548.5 g/mol |

IUPAC Name |

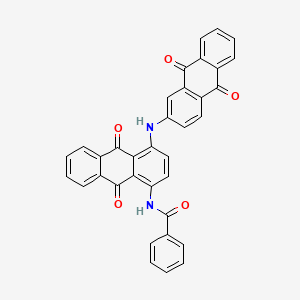

N-[4-[(9,10-dioxoanthracen-2-yl)amino]-9,10-dioxoanthracen-1-yl]benzamide |

InChI |

InChI=1S/C35H20N2O5/c38-31-21-10-4-5-11-22(21)32(39)26-18-20(14-15-25(26)31)36-27-16-17-28(37-35(42)19-8-2-1-3-9-19)30-29(27)33(40)23-12-6-7-13-24(23)34(30)41/h1-18,36H,(H,37,42) |

InChI Key |

SJXWLTLBIFRQQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC4=CC5=C(C=C4)C(=O)C6=CC=CC=C6C5=O)C(=O)C7=CC=CC=C7C3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 74702 involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

Industrial production of NSC 74702 may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

NSC 74702 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of NSC 74702 include oxidizing agents, reducing agents, and various nucleophiles. The reaction conditions often require specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of NSC 74702 depend on the type of reaction and the specific reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of the compound.

Scientific Research Applications

NSC 74702 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methodologies.

Biology: NSC 74702 is used to investigate cellular processes and molecular pathways, particularly those involved in cell signaling and regulation.

Medicine: The compound is studied for its potential therapeutic effects, especially in cancer treatment, where it targets specific molecular pathways involved in tumor growth and progression.

Industry: NSC 74702 is used in the development of new materials and chemical products, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of NSC 74702 involves its interaction with specific molecular targets, such as enzymes or receptors, to modulate their activity. This interaction can lead to the activation or inhibition of various signaling pathways, ultimately affecting cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparative Data Table

Key Findings

Therapeutic Applications: this compound is unique in its antiviral focus, whereas Vorinostat and Hemiasterlin are primarily used in oncology .

Sensitivity Profiles: All three compounds exhibit "drug sensitivity," implying robust efficacy in their respective applications .

Structural and Functional Divergence: Vorinostat’s well-characterized role as an epigenetic modulator contrasts with Hemiasterlin’s microtubule disruption, highlighting the diversity of sensitive compounds even within oncology . this compound’s antiviral niche distinguishes it from the anticancer agents, underscoring the importance of context-specific compound design .

Biological Activity

Indanthren Corinth RK, a synthetic dye belonging to the indanthrene class, has garnered attention for its biological activity, particularly in the context of environmental impact and potential applications in various fields. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

Indanthren dyes are characterized by their complex molecular structures, which contribute to their stability and colorfastness. This compound is known for its deep blue color and is primarily used in textile dyeing processes. Its chemical structure can be represented as follows:

This structure features multiple aromatic rings and functional groups that influence its chemical reactivity and biological interactions.

Biological Activity

The biological activity of this compound has been investigated in several contexts, including its toxicity to microorganisms and potential effects on human health.

Toxicity to Fungi

Research has shown that this compound exhibits varying levels of toxicity against wood-destroying fungi. A study conducted by researchers evaluated the effects of this dye on six different species of fungi. The results indicated that:

- Minimum Inhibitory Concentration (MIC) values varied significantly among species.

- The dye demonstrated effective antifungal properties at specific concentrations, suggesting potential applications in preserving wood products.

| Fungal Species | MIC (mg/L) |

|---|---|

| Fusarium solani | 100 |

| Trametes versicolor | 50 |

| Poria placenta | 200 |

| Ganoderma applanatum | 150 |

This table summarizes the MIC values for various fungi, indicating the potential use of this compound as a biocide in wood preservation.

Effects on Human Health

While Indanthren dyes are widely used, there are concerns regarding their safety for human exposure. Case studies have highlighted instances of allergic reactions and skin sensitization associated with exposure to textile dyes, including this compound.

- Case Study 1 : A report documented a case of contact dermatitis in textile workers exposed to high concentrations of Indanthren dyes. Symptoms included erythema and pruritus, which subsided upon removal from exposure.

- Case Study 2 : An epidemiological study assessed the long-term health effects on workers in dye manufacturing plants. The findings suggested an increased incidence of respiratory issues among those frequently exposed to aerosolized dye particles.

The mechanisms by which this compound exerts its biological effects are not fully understood but may involve:

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that exposure to certain dyes can lead to oxidative stress in cells, contributing to cytotoxicity.

- Enzyme Inhibition : The dye may interact with various metabolic enzymes, potentially disrupting normal cellular functions.

Environmental Impact

The use of this compound in industrial applications raises environmental concerns, particularly regarding wastewater discharge from textile processing. Efforts are being made to develop sustainable practices for dyeing processes that minimize environmental impact while maintaining the efficacy of dyes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.